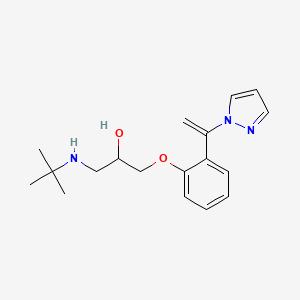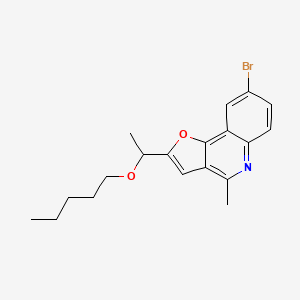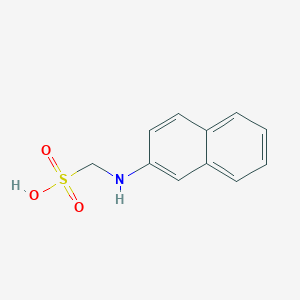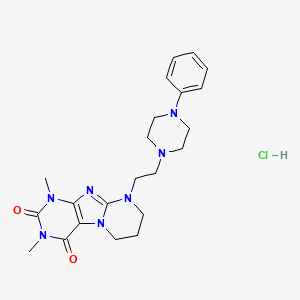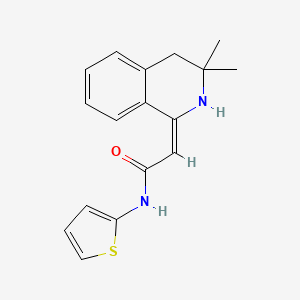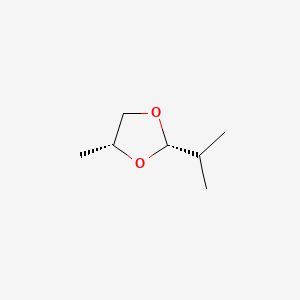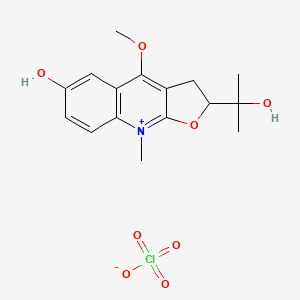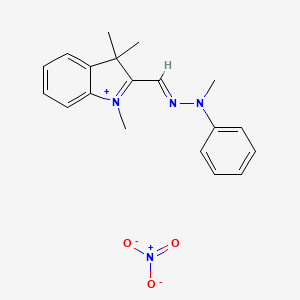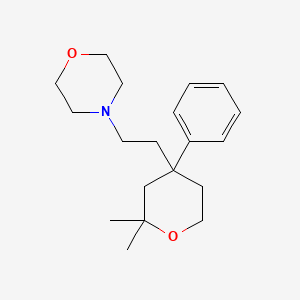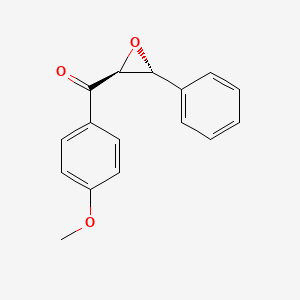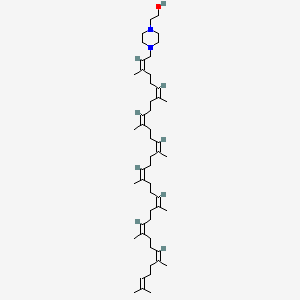
N-beta-Hydroxyethyl-N'-solanesylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-beta-Hydroxyethyl-N’-solanesylpiperazine is a chemical compound with the molecular formula C51H86N2O. It contains a total of 140 atoms, including 86 hydrogen atoms, 51 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its complex structure, which includes multiple bonds, rotatable bonds, a six-membered ring, tertiary amines, a hydroxyl group, and a primary alcohol .
Preparation Methods
The synthesis of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves the cyclization of N-beta-hydroxyethyl-N-methyl-1,3-propanediamine. This process is typically carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The reaction parameters are optimized to achieve high yields and selectivity. Industrial production methods may involve continuous synthesis processes to ensure efficiency and scalability .
Chemical Reactions Analysis
N-beta-Hydroxyethyl-N’-solanesylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, Raney nickel, and Raney cobalt catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
N-beta-Hydroxyethyl-N’-solanesylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use as an intermediate in the synthesis of antihistamines and other pharmaceuticals . In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of N-beta-Hydroxyethyl-N’-solanesylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure, which includes tertiary amines and hydroxyl groups, allows it to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
N-beta-Hydroxyethyl-N’-solanesylpiperazine can be compared with other similar compounds, such as N-methylhomopiperazine and homopiperazine . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of N-beta-Hydroxyethyl-N’-solanesylpiperazine lies in its specific combination of hydroxyl and solanesyl groups, which contribute to its distinct chemical behavior and applications .
Conclusion
N-beta-Hydroxyethyl-N’-solanesylpiperazine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable building block for the synthesis of various derivatives and intermediates. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Properties
CAS No. |
81331-12-6 |
|---|---|
Molecular Formula |
C51H86N2O |
Molecular Weight |
743.2 g/mol |
IUPAC Name |
2-[4-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C51H86N2O/c1-43(2)19-11-20-44(3)21-12-22-45(4)23-13-24-46(5)25-14-26-47(6)27-15-28-48(7)29-16-30-49(8)31-17-32-50(9)33-18-34-51(10)35-36-52-37-39-53(40-38-52)41-42-54/h19,21,23,25,27,29,31,33,35,54H,11-18,20,22,24,26,28,30,32,34,36-42H2,1-10H3/b44-21-,45-23-,46-25-,47-27-,48-29-,49-31-,50-33-,51-35- |
InChI Key |
DTWQHARODGDOAV-NKUNRPDQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN1CCN(CC1)CCO)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN1CCN(CC1)CCO)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


